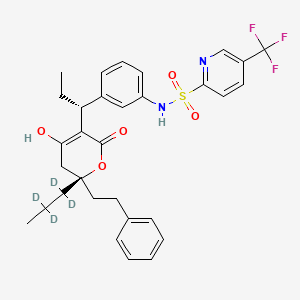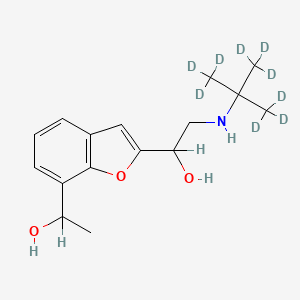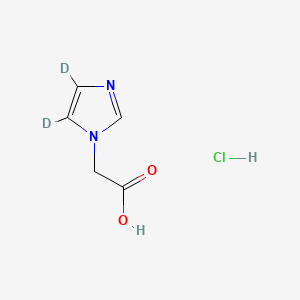
(R)-(-)-N-3-Benzylnirvanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
-(R)-(-)-N-3-Benzylnirvanol (BNZ) is a novel, naturally occurring compound that has been studied for its potential medicinal and pharmacological properties. It is an alkylphenol derivative of nirvanol, an alkaloid found in various plants, and is also an analog of the naturally occurring nirvanol. BNZ has been studied for its possible therapeutic effects in a number of areas, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
1. Enzyme Inhibition Studies
(R)-(-)-N-3-Benzylnirvanol has been studied for its inhibitory effects on various enzymes. For instance, it was identified as a potent and selective inhibitor of the CYP2C19 enzyme. This discovery is significant because CYP2C19 is involved in the metabolism of various drugs, and inhibitors like (R)-(-)-N-3-Benzylnirvanol can help understand drug interactions and develop better pharmaceuticals (Suzuki et al., 2004).
2. Pharmaceutical Research
(R)-(-)-N-3-Benzylnirvanol and its derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. This research is crucial for developing new treatments for conditions like epilepsy (Salomé et al., 2010).
3. Biochemical Reactions and Adduct Formation
In the field of biochemistry, the compound has been involved in studies related to radical reactions with C60, demonstrating its utility in understanding radical chemistry and potentially in material science applications (Krusic et al., 1991).
4. Metabolism Prediction in Drug Development
A study in 2020 showed that (R)-(-)-N-3-Benzylphenobarbital, a related compound, is a superior CYP2C19 inhibitor in suspended human hepatocytes. This research highlights its importance in predicting drug metabolism, crucial for drug development and safety testing (Cuypers et al., 2020).
properties
IUPAC Name |
(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-N-3-Benzylnirvanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

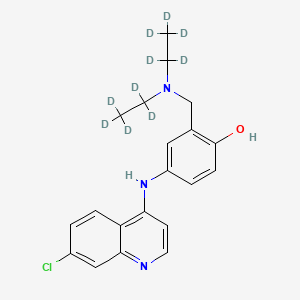
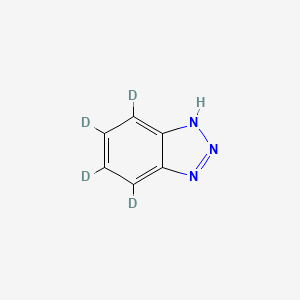

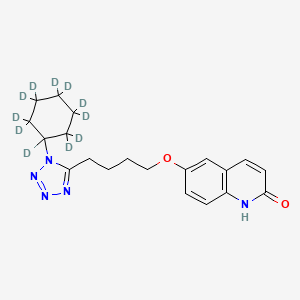

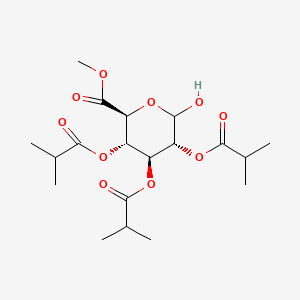
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
